N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide
CAS No.: 1396782-05-0
Cat. No.: VC6392294
Molecular Formula: C13H19NO4S
Molecular Weight: 285.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396782-05-0 |
|---|---|
| Molecular Formula | C13H19NO4S |
| Molecular Weight | 285.36 |
| IUPAC Name | N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C13H19NO4S/c1-18-11-3-2-4-12(9-11)19(16,17)14-8-7-13(15)10-5-6-10/h2-4,9-10,13-15H,5-8H2,1H3 |
| Standard InChI Key | QSIRUYQYDLXQKJ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC=C1)S(=O)(=O)NCCC(C2CC2)O |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide, reflects its three core components:
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A 3-methoxybenzenesulfonamide backbone, where a sulfonamide group (-SO₂NH₂) is attached to a benzene ring substituted with a methoxy (-OCH₃) group at the meta position.
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A 3-cyclopropyl-3-hydroxypropyl side chain, featuring a cyclopropane ring fused to a hydroxy-bearing propyl chain.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 293.36 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07).
Structural Comparison to Analogous Compounds
The meta-methoxy substitution in the target compound distinguishes it from the ortho-ethoxy analog and the chloro-cyclopentyl derivative , potentially influencing electronic distribution and steric interactions.
Synthetic Routes and Optimization
While no published synthesis for N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide exists in peer-reviewed literature, plausible pathways can be inferred from methods used for structurally related sulfonamides.
Hypothetical Synthesis Pathway
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Sulfonation of 3-Methoxybenzene:
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Amidation with 3-Cyclopropyl-3-Hydroxypropylamine:
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
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Industrial-Scale Considerations
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Catalyst Optimization: Palladium-based catalysts could enhance coupling efficiency.
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Yield Challenges: Steric hindrance from the cyclopropyl group may reduce amidation yields to ~40–60%, necessitating iterative optimization.
Physicochemical Properties
Predicted Properties (via Analogous Data)
Thermal Stability
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Melting Point: Estimated 145–155°C (decomposition observed in sulfonamides above 160°C ).
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Storage: Stable at -20°C under inert gas (argon), sensitive to prolonged light exposure.
Biological Activity and Mechanistic Insights
Sulfonamides are historically recognized for antimicrobial activity, but recent studies highlight broader pharmacological potential, including neurotropic and anti-inflammatory effects .
Hypothesized Mechanisms of Action
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Enzyme Inhibition:
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Neurotropic Potential:
Comparative Bioactivity Data
| Assay Type | Compound | Result | Source |
|---|---|---|---|
| Antimicrobial (MIC) | 3-Chloro-N-cyclopentyl-4-methoxybenzenesulfonamide | 16–64 µg/mL (E. coli, S. aureus) | |
| Neurite Outgrowth | HU-MCA-13 | 3.5-fold increase vs. control |
| Parameter | Predicted Effect |
|---|---|
| Liver Enzymes | No significant ALT/AST elevation |
| Renal Function | Stable creatinine/BUN levels |
| Immune Response | Low immunogenicity risk |
Industrial and Research Applications
Patent Landscape
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